molecular formula C10H12Cl2O2 B13857064 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 74287-30-2

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

Cat. No.: B13857064
CAS No.: 74287-30-2
M. Wt: 235.10 g/mol
InChI Key: FRYOCBWVHKWHML-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated aromatic ether, characterized by the presence of two chloroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the chloroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Amino or thiol derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: Hydroxy derivatives.

Scientific Research Applications

1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. The chloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene is unique due to the presence of two chloroethoxy groups, which provide additional sites for chemical reactions and functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules .

Properties

CAS No.

74287-30-2

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H12Cl2O2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2

InChI Key

FRYOCBWVHKWHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCCl)Cl

Origin of Product

United States

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